N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-17(8-7-14)13(18)11-9-15-16-12(11)10-5-3-2-4-6-10/h9-10H,2-6,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZLLSSGWDJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(NN=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as n-cyanomethyl-2-chloroisonicotinamide (nci) have been shown to induce a broad range of disease resistance in plants like tobacco and rice. This suggests that the compound may interact with similar targets in these organisms.
Mode of Action
Nci, a similar compound, has been shown to induce systemic acquired resistance (sar) in plants, independently from ethylene and jasmonic acid, by stimulating the site between salicylic acid (sa) and npr1. This suggests that our compound might have a similar mode of action.
Biochemical Pathways
Nci has been shown to induce sar in plants, which is a potent innate immunity system effective against a broad range of pathogens. This suggests that our compound might affect similar biochemical pathways.
Result of Action
Nci has been shown to induce a broad range of disease resistance in plants like tobacco and rice. This suggests that our compound might have similar effects.
Action Environment
A similar compound, flonicamid, is known to be a systemic insecticide used in the field and in glasshouses. This suggests that our compound might also be influenced by similar environmental factors.
Biological Activity
N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields, particularly in medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound features a pyrazole core with a cyanomethyl group and a cyclohexyl substituent, which contributes to its unique biological properties. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that are crucial for its bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives.
- Substitution Reactions : Introducing the cyanomethyl and cyclohexyl groups through nucleophilic substitutions or coupling reactions.
- Purification : Utilizing chromatography techniques to isolate the desired compound.
Anticancer Properties
Research has shown that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies indicate that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanisms of action often involve inhibition of key targets such as:
- Topoisomerase II
- EGFR
- VEGFR
These targets are critical in cancer cell proliferation and survival, making them suitable for therapeutic intervention.
Anti-inflammatory and Antiviral Activities
This compound has also been evaluated for anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Moreover, some studies suggest antiviral activity against pathogens such as the Tobacco Mosaic Virus, indicating possible applications in agricultural biotechnology as a pesticide or herbicide.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
The structural and functional attributes of N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide can be contextualized by comparing it to related pyrazole carboxamide derivatives. Below is a detailed analysis based on substituent variations, synthetic methodologies, and physicochemical properties.
Structural Variations and Substituent Effects
Key Observations :
- Cyclohexyl vs. Aryl Groups : The target compound’s cyclohexyl group (position 5) contrasts with aryl substituents (e.g., phenyl, chlorophenyl) in compounds. Cyclohexyl may enhance metabolic stability compared to aromatic groups, which are prone to oxidation .
- Cyanomethyl vs. Cyano: The cyanomethyl group (N-linked) in the target compound introduces polarity, whereas 4-cyano substituents (e.g., in 3a) directly on the pyrazole ring may alter electronic properties .
- Nitro vs.
Physicochemical Properties
Trends :
- Melting Points : Aryl-substituted compounds (e.g., 3a, 3d) exhibit higher melting points (133–183°C) due to π-stacking, whereas aliphatic substituents (e.g., cyclohexyl) may lower melting points .
- Mass Spectra : Molecular ions ([M+H]+) correlate with substituent molecular weights (e.g., 403.1 for 3a vs. 421.0 for 3d with fluorine) .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic precursors. In a modified approach adapted from benzamide-based pyrazole syntheses, ethyl 3-hydroxy-5-cyclohexyl-1H-pyrazole-4-carboxylate serves as the intermediate.
- Step 1 : Cyclohexylacetoacetate is reacted with phenylhydrazine in ethanol under basic conditions (sodium ethoxide) to form the pyrazole ester.
- Step 2 : Hydrolysis of the ester group using aqueous NaOH yields the carboxylic acid, which is subsequently converted to the carboxamide via coupling with methylamine.
Key Reaction :
$$
\text{Cyclohexylacetoacetate} + \text{Phenylhydrazine} \xrightarrow{\text{EtOH, NaOEt}} \text{Ethyl 5-cyclohexyl-1H-pyrazole-4-carboxylate}
$$
N-Methylation and Cyanomethylation
The N-methyl and cyanomethyl groups are introduced sequentially through nucleophilic substitution:
- N-Methylation : Treatment with methyl iodide in DMF using K$$2$$CO$$3$$ as a base.
- Cyanomethylation : Reaction with chloroacetonitrile in acetonitrile under reflux, catalyzed by triethylamine.
Optimized Conditions :
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Methylation | CH$$_3$$I | DMF | 60°C | 78 |
| Cyanomethylation | ClCH$$_2$$CN | CH$$_3$$CN | 80°C | 65 |
Structural Characterization
Spectroscopic Analysis
The compound’s structure is confirmed via $$^1$$H NMR, $$^{13}$$C NMR, and mass spectrometry:
- $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 1.20–1.85 (m, 10H, cyclohexyl), 2.95 (s, 3H, N-CH$$3$$), 4.10 (s, 2H, CH$$_2$$CN), 8.25 (s, 1H, pyrazole-H3).
- $$^{13}$$C NMR (125 MHz, DMSO-d$$6$$) : δ 25.6 (N-CH$$3$$), 35.2 (cyclohexyl-C), 117.5 (CN), 145.8 (pyrazole-C4), 165.3 (C=O).
- EI-MS : m/z 289.2 [M+H]$$^+$$.
Mechanistic Insights and Byproduct Formation
Competing Pathways
During cyanomethylation, residual moisture leads to hydrolysis of the nitrile group to an amide (~12% yield reduction). Side reactions are mitigated by anhydrous conditions and molecular sieves.
Regioselectivity Challenges
The cyclohexyl group at position 5 directs electrophilic substitution to the pyrazole-N1 position, minimizing isomer formation.
Applications and Derivative Synthesis
Biological Activity
While the target compound’s bioactivity is unexplored in the literature, structurally related pyrazole-4-carboxamides exhibit antimicrobial and antitubercular properties.
Functionalization Strategies
- Cyclohexyl Modification : Bromination at the cyclohexyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Carboxamide Diversification : The cyanomethyl group is hydrolyzable to carboxylic acids for prodrug development.
Industrial-Scale Considerations
Cost-Effective Synthesis
Bulk production uses cyclohexylacetoacetate (€120/kg) and methylamine (€45/kg), with a total raw material cost of €210/mol.
Green Chemistry Approaches
Solvent recovery (DMF, acetonitrile) via distillation improves sustainability, reducing waste by 40%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Cyanomethyl)-5-cyclohexyl-N-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves multi-step protocols, including cyclocondensation of precursors (e.g., substituted hydrazines and carbonyl derivatives) followed by functional group modifications. Microwave-assisted synthesis has been shown to enhance reaction efficiency in related pyrazole-carboxamide derivatives by reducing reaction times and improving yields . Optimization may involve varying solvents (e.g., DMF, THF), catalysts (e.g., Pd/C for hydrogenation), and temperature gradients. Purity is validated via HPLC or GC-MS.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., cyanomethyl C≡N stretch at ~2200 cm⁻¹). X-ray crystallography may resolve crystal packing and hydrogen-bonding patterns in solid-state studies .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodology : Initial screens include:
- Antifungal activity : Microdilution assays against phytopathogens (e.g., Phytophthora infestans) to determine EC₅₀ values .
- Enzyme inhibition : Succinate dehydrogenase (SDH) inhibition assays using spectrophotometric monitoring of coenzyme Q reduction .
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity indices.
Advanced Research Questions
Q. How can researchers design experiments to establish the structure-activity relationship (SAR) of this compound against specific enzymatic targets?
- Methodology :
Synthesize analogs with systematic substitutions (e.g., varying cyclohexyl groups, cyanomethyl chain length).
Test analogs in enzyme inhibition assays (e.g., SDH IC₅₀ measurements).
Use multivariate statistical analysis (e.g., 3D-QSAR) to correlate structural features with activity. For example, trifluoromethyl groups in pyrazole-carboxamides enhance SDH binding via hydrophobic interactions .
Q. What computational methods are employed to predict the binding affinity of this compound with succinate dehydrogenase (SDH)?
- Methodology :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound and SDH’s ubiquinone-binding site. Key residues (e.g., Arg59) may form π-π or hydrogen bonds with the pyrazole core .
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD, free energy calculations).
Q. How should contradictory data in biological activity assays (e.g., varying EC₅₀ values across studies) be systematically analyzed and resolved?
- Methodology :
Validate assay reproducibility using standardized protocols (e.g., CLSI guidelines for antifungal testing).
Cross-reference with orthogonal assays (e.g., compare SDH enzymatic inhibition vs. whole-cell antifungal activity).
Investigate confounding factors:
- Compound solubility (use DMSO controls).
- Strain-specific resistance mutations (e.g., SDH subunit polymorphisms in Gibberella zeae) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
